Poloxamer 188

Drug Delivery Formulation Science Rheology

Poloxamer (CAS 9003-11-6) defines a family of synthetic, non-ionic triblock copolymers with the general structure poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO). This CAS entry serves as a collective identifier for a broad range of chemically related but functionally distinct materials, where the length of the PPO and PEO blocks dictates key performance attributes such as hydrophilicity, critical micelle concentration (CMC), and thermoresponsive behavior.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 9003-11-6
Cat. No. B104013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoloxamer 188
CAS9003-11-6
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC1CO1.C1CO1
InChIInChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2
InChIKeyRVGRUAULSDPKGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in cold water

Poloxamer (CAS 9003-11-6) Procurement Guide: Understanding the Block Copolymer Platform


Poloxamer (CAS 9003-11-6) defines a family of synthetic, non-ionic triblock copolymers with the general structure poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO) . This CAS entry serves as a collective identifier for a broad range of chemically related but functionally distinct materials, where the length of the PPO and PEO blocks dictates key performance attributes such as hydrophilicity, critical micelle concentration (CMC), and thermoresponsive behavior [1]. Selection of a specific grade—most notably Poloxamer 188, 338, or 407—is therefore essential, as the generic CAS number alone does not convey the necessary information for successful application in pharmaceutical formulation, bioprocessing, or industrial use [2].

Why Generic Poloxamer (CAS 9003-11-6) Cannot Replace Specific Poloxamer Grades in Critical Applications


The generic CAS number 9003-11-6 masks profound performance divergences among its constituent grades, making direct substitution a high-risk endeavor in regulated or performance-critical settings. The ratio and molecular weight of the hydrophobic PPO and hydrophilic PEO blocks are not standardized across this family; instead, they are intentionally varied to create materials with distinct hydrophilic-lipophilic balance (HLB) values (ranging from 0.5 to >24), critical micelle concentrations (CMC) (from 2.2 to 9.1 g/L), and aqueous viscosities (from 0.28 to 3.10 Pa·s) [1]. Consequently, a generic poloxamer may exhibit entirely different solubilization capacity, thermoresponsive gelation temperature, or hemocompatibility compared to a specific grade like 188 or 407 [2]. This variability directly impacts drug release kinetics from solid dispersions, the mechanical strength of in situ gelling implants, and the safety profile of parenteral formulations, underscoring why procurement must be based on a specific, well-characterized grade rather than the umbrella CAS identifier [3].

Quantitative Differentiation of Poloxamer Grades: A Comparative Data Guide for Scientific Selection


Comparative Physicochemical Properties: Poloxamer 407 vs. 188 vs. 338

Poloxamer grades exhibit wide variation in fundamental properties that dictate their application suitability. A direct comparison of Poloxamer 407, 188, and 338 from a consolidated dataset [1] reveals key differences. Poloxamer 407 (Pluronic F127) has a molecular weight of 12,600 Da, 70% PEO content, a high HLB of 18-23, a CMC of 2.8 g/L, and a high viscosity of 3.10 Pa·s. In contrast, Poloxamer 188 (Pluronic F68) has a lower molecular weight of 8,400 Da, higher PEO content (80%), a higher HLB (>24), a higher CMC (4.8 g/L), and a lower viscosity of 1.00 Pa·s. Poloxamer 338 (Pluronic F108) represents an intermediate profile with a molecular weight of 14,600 Da, 80% PEO, a very high HLB (>24), a low CMC (2.2 g/L), and a viscosity of 2.80 Pa·s [1]. These quantifiable differences in molecular architecture translate directly into distinct performance characteristics.

Drug Delivery Formulation Science Rheology

Drug Release Kinetics from Solid Dispersions: Poloxamer 188 vs. Poloxamer 407

In a study evaluating desloratadine solid dispersions, Poloxamer 188 (P188) and Poloxamer 407 (P407) were compared for their ability to enhance drug dissolution [1]. The intrinsic dissolution rate and the rate of drug release from tablets were found to be significantly faster for formulations containing P188. Specifically, P188-based solid dispersions exhibited a faster dissolution rate than P407-based ones, a finding corroborated by a second study on etoricoxib [2]. While P188 accelerates drug release, P407 may offer a different advantage in solubility enhancement, as noted in the same work [3].

Pharmaceutical Formulation Amorphous Solid Dispersion Dissolution Enhancement

Thermoresponsive Gelation and Rheological Behavior: Poloxamer 407

Poloxamer 407 (P407) is distinguished by its thermoreversible gelation, a property not shared by all poloxamers to the same practical extent. At a concentration of 20% w/w in aqueous solution, P407 undergoes a solution-to-gel transition at a critical temperature typically between 15-25°C, allowing it to be a free-flowing liquid at low temperatures and a firm gel at body temperature [1]. This behavior is concentration-dependent. Studies have shown that the gel strength (elastic modulus, G') of a 20% P407 solution can be further improved by 20% through the strategic addition of other polymers, as demonstrated in a design-of-experiments (DoE) approach [1]. In contrast, Poloxamer 188 (P188) does not form gels at physiologically relevant concentrations and temperatures, remaining a viscous liquid. The viscosity of 20% P407 is approximately 3.10 Pa·s, compared to 1.00 Pa·s for P188 [2].

In Situ Gelation Rheology Sustained Release

Hemocompatibility and Fibrin Clot Interaction: Poloxamer 188 vs. 407

Poloxamer 188 (P188) and Poloxamer 407 (P407) exhibit distinct interactions with blood components, which has direct implications for their use in parenteral and cardiovascular applications. A study on fibrin clot dissolution found that, in contrast to P188, the presence of P407 significantly prolonged clot lysis time. Specifically, at a concentration of 20 mg/mL, P407 resulted in less than 18% clot lysis after 3000 seconds, while the control achieved 50% lysis at 1350 seconds [1]. Furthermore, a study on dispersed cubic phases found that formulations based on monoolein and P407 showed a very low but detectable hemolytic activity compared to those based on P188, which exhibited no detectable hemolysis [2]. These findings indicate that P188 has a more favorable hemocompatibility profile for applications involving direct blood contact, such as cell membrane sealing and antithrombotic applications [3].

Parenteral Formulation Hemocompatibility Thrombolysis

Targeted Application Scenarios for Poloxamer Grades Based on Quantitative Evidence


Immediate-Release Solid Dosage Forms

For the development of amorphous solid dispersions (ASDs) or immediate-release tablets of poorly water-soluble drugs, Poloxamer 188 (CAS 9003-11-6, grade specific) is the optimal choice. Evidence shows that ASDs formulated with Poloxamer 188 exhibit a significantly faster drug dissolution rate compared to those made with Poloxamer 407 [1]. This can be attributed to its lower molecular weight, higher PEO content (80%), and lower viscosity (1.00 Pa·s), which facilitate rapid polymer hydration and drug release [2]. This property is particularly valuable for Biopharmaceutics Classification System (BCS) Class II drugs where enhanced dissolution is a prerequisite for improved oral bioavailability.

Injectable In Situ Gelling Depot Systems

Poloxamer 407 is the grade of choice for formulating injectable, long-acting depot systems that rely on thermoresponsive gelation. At concentrations typically around 20% w/w, Poloxamer 407 solutions are low-viscosity liquids at refrigeration temperatures (2-8°C) but undergo a rapid transition to a firm gel upon warming to body temperature (37°C) [1]. This property allows for easy injection and subsequent formation of a drug-releasing depot in situ. In contrast, Poloxamer 188 does not exhibit this behavior, remaining a liquid at body temperature [2]. This application leverages the high viscosity (3.10 Pa·s) and specific CMC (2.8 g/L) of Poloxamer 407 to achieve sustained drug release over hours to days [3].

Parenteral Formulations and Blood-Contacting Medical Devices

For applications involving direct contact with blood or plasma, including parenteral emulsions, cell culture media supplements, and membrane-sealing therapies, Poloxamer 188 is the preferred and safer selection. Direct comparative evidence demonstrates that Poloxamer 188 does not inhibit fibrinolysis and shows no detectable hemolytic activity in relevant in vitro models, whereas Poloxamer 407 has been shown to significantly prolong clot lysis (<18% lysis at 3000s vs. control 50% at 1350s) and exhibits detectable hemolysis [REFS-1, REFS-2]. Furthermore, the high HLB (>24) and water solubility of Poloxamer 188 are advantageous for creating stable aqueous formulations suitable for intravenous administration [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Poloxamer 188

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.